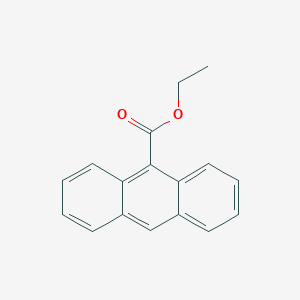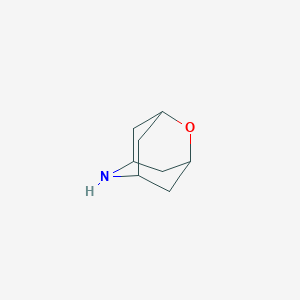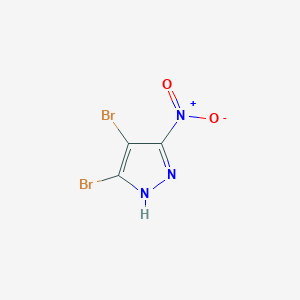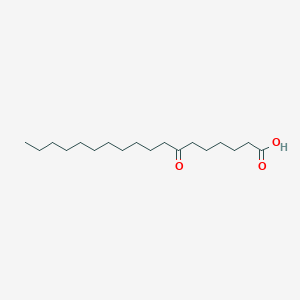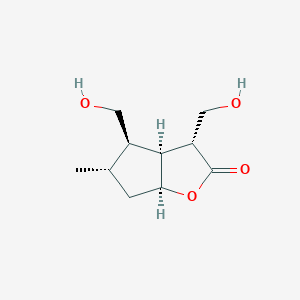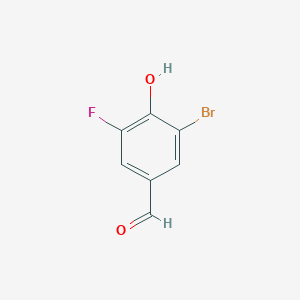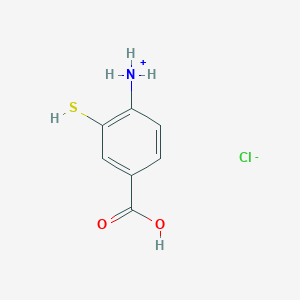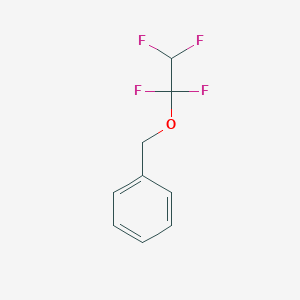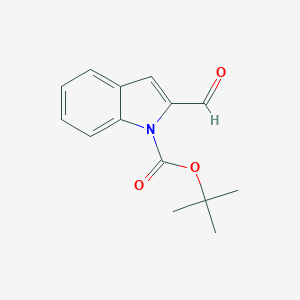
2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde
Vue d'ensemble
Description
“2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde” is a chemical compound with the CAS Number: 18871-63-1. It has a molecular weight of 130.14 . The IUPAC name for this compound is 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 130.14 g/mol, a XLogP3-AA of -0.5, and a topological polar surface area of 35.5 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .Applications De Recherche Scientifique
Fuel Processing and Chemical Synthesis
Diesel Additives : Acetals like 2-methyl-1,3-dioxolane can be derived from renewable resources and are promising candidates for oxygenated diesel additives. Their production from glycerol and acetaldehyde using Amberlyst 47 acidic ion exchange resin has been explored, achieving high selectivity and conversion under various conditions (Agirre et al., 2013).
Chemical Reactions with Hydrogen Sulfide : The reaction of 2-methyl-1,3-dioxolane with hydrogen sulfide in the presence of acid catalysts leads to the formation of trithioacetaldehyde, highlighting its reactivity in different chemical environments (Shostakovskii et al., 1965).
Food and Wine Analysis
- Presence in Wines : 2-Methyl-1,3-dioxolane derivatives have been detected in Spanish fino sherry and are useful for characterizing the acetal fraction of these wines (Muller et al., 1978). Their concentrations in Port wines also increase with aging, contributing to the aroma in older wines (Ferreira et al., 2002).
Materials Science
Polymerization : The polymerization of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes has been investigated, with applications in producing high-melting, colorless solids with good fire resistance (Dietrich, 1968).
Catalysis in Fragrance Synthesis : The acetalization reaction of 2-methyl-2-naphthyl-1,3-dioxolane, a compound with blossom orange scent, was catalyzed by solid acid catalysts, demonstrating the influence of reactant size, polarity, and catalyst properties on the synthesis efficiency (Climent et al., 2002).
Propriétés
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2-3-7)8-4-5-9-6/h3H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBQTMYBGOKQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451573 | |
| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde | |
CAS RN |
18871-63-1 | |
| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

